
1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H25N5O4S and its molecular weight is 467.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural and Electronic Properties
Research by Georges et al. (1989) on similar anticonvulsant compounds revealed insights into their crystal structures and electronic properties. Their study on compounds like 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol provides valuable information on the structural and electronic properties of related compounds. The crystal structures of these compounds were analyzed through X-ray diffraction, suggesting critical orientations and delocalizations which are pertinent for understanding similar compounds like 1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide (Georges, Vercauteren, Evrard, & Durant, 1989).
Synthesis and Biological Activity
The synthesis of novel compounds and their biological activities has been a subject of extensive research. For instance, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds to study their analgesic and anti-inflammatory activities, highlighting the potential therapeutic applications of such compounds. This research contributes to understanding how the synthesis of similar compounds like this compound could lead to significant biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Application in Dye Synthesis and Biological Activity
Khalifa, Abdel‐Hafez, Gobouri, and Kobeasy (2015) conducted research on the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers. Their work shows the diverse applications of similar compounds in fields like textile dyeing and their potential for biological activities, including antimicrobial properties. This insight is relevant for understanding the broader applications of this compound in various industries (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
特性
IUPAC Name |
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S/c1-32-21-5-3-2-4-19(21)20-10-11-22(27-26-20)28-14-12-16(13-15-28)23(29)25-17-6-8-18(9-7-17)33(24,30)31/h2-11,16H,12-15H2,1H3,(H,25,29)(H2,24,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMQAAUGSMTFCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2407097.png)
![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate](/img/structure/B2407098.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2407101.png)
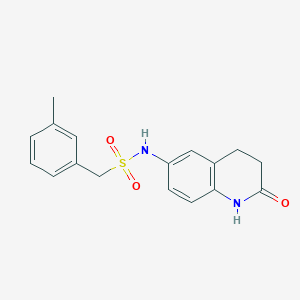
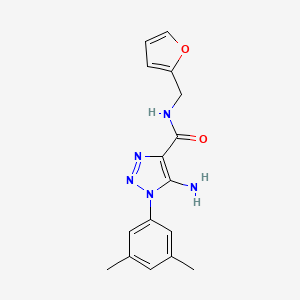
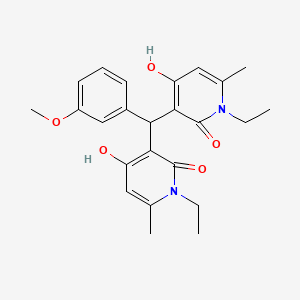

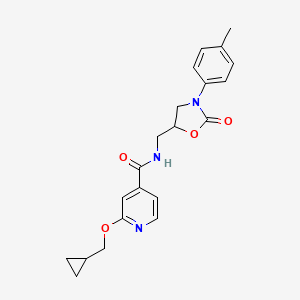
![1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2407108.png)

![Ethyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate](/img/structure/B2407114.png)
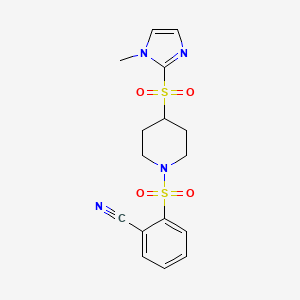
![1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2407118.png)